2,2,2-Trideuterioacetic acid
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Overview
Description
2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a variant of acetic acid where the three hydrogen atoms of the acetyl group are replaced by deuterium . It has a molecular formula of CD3CO2H and a molecular weight of 63.07 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of acetic acid, with the three hydrogen atoms of the acetyl group replaced by deuterium . The linear formula is CD3CO2H .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.369 (lit.), a boiling point of 117-118 °C (lit.), a melting point of 16.2 °C (lit.), and a density of 1.101 g/mL at 25 °C .Scientific Research Applications
Applications in Organic Synthesis and Material Science
Photoredox-Catalyzed Deuteration and Tritiation of Pharmaceutical Compounds : A study demonstrated the efficiency of a photoredox-mediated hydrogen atom transfer protocol for selectively installing deuterium (D) and tritium (T) at α-amino sp^3 carbon-hydrogen bonds in a single step, using isotopically labeled water (D2O or T2O) as the source of the hydrogen isotope. This methodology facilitates the labeling of drug molecules for absorption, distribution, metabolism, and excretion (ADME) studies, underscoring the relevance of 2,2,2-Trideuterioacetic acid in enhancing pharmaceutical research capabilities (Loh et al., 2017).
Enhancing Sensitivity in Mass Spectrometry : The use of supercharging agents in liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins has been reported to mitigate the ionization suppression effects commonly observed with trifluoroacetic acid (TFA), a compound similar in function to this compound. This approach not only improves the sensitivity of LC-MS analyses but also enhances the chromatographic performance, showcasing the potential for this compound to contribute to advancements in analytical methodologies (Nshanian et al., 2017).
Advanced Oxidation Processes : Studies have explored the activation of peracetic acid (PAA) in the presence of cobalt ions to produce acetylperoxyl radicals, demonstrating a novel approach to the advanced oxidation of aromatic organic compounds. This research suggests the potential utility of this compound in environmental applications, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).
Steric and Substituent Effects on Photochemical Properties : The impact of electronically modifying substituents on the photoreversibility of novel indolospirobenzopyrans has been investigated, revealing how steric hindrance and electronic effects influence photochemical reactions. Such studies highlight the broader chemical utility of this compound in facilitating understanding and manipulation of photochemical properties for material science applications (Roxburgh et al., 2009).
Microfluidic Ion Stripper for HILIC-MS : A novel approach for the post-column removal of TFA anions from the mobile phases used in hydrophilic interaction liquid chromatography (HILIC) of intact proteins has been developed. This technique, which could potentially be adapted for use with this compound, enhances the sensitivity of electrospray ionization-mass spectrometry (ESI-MS) by reducing ionization suppression and adduct formation, thus improving the analytical characterization of proteins (Wouters et al., 2021).
Safety and Hazards
2,2,2-Trideuterioacetic acid is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers While specific papers on this compound were not found, research on related compounds such as acetic acid and other deuterated compounds may provide useful insights .
Mechanism of Action
Target of Action
2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a variant of acetic acid where the three hydrogen atoms of the methyl group are replaced by deuterium
Mode of Action
It is known that acetic acid, the parent compound, plays a crucial role in various biochemical processes, including the citric acid cycle and lipid metabolism .
Biochemical Pathways
This compound likely participates in similar biochemical pathways as acetic acid. Acetic acid is involved in the citric acid cycle, a central metabolic pathway responsible for the oxidation of acetyl-CoA to produce energy . It is also involved in lipid metabolism, where it acts as an acyl carrier, assisting with the transfer of acyl groups .
Pharmacokinetics
It is known that the compound has a boiling point of 117-118 °c and a density of 1101 g/mL at 25 °C .
Result of Action
Given its structural similarity to acetic acid, it may have similar effects, such as participating in energy production through the citric acid cycle .
Action Environment
It is known that the compound is classified as a flammable liquid and a skin corrosive , suggesting that its stability and efficacy may be affected by factors such as temperature and pH.
Biochemical Analysis
Cellular Effects
Acetic acid, its non-deuterated analog, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a deuterated analog of acetic acid, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a deuterated analog of acetic acid, it may be involved in similar metabolic pathways, interacting with various enzymes or cofactors .
Properties
IUPAC Name |
2,2,2-trideuterioacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-SCDGQEOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.056 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107745-70-0 |
Source
|
Record name | Acetic-13C2,d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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